molecular formula C10H13NO3 B101738 4-(Hydroxymethyl)-D-phenylalanine CAS No. 15720-17-9

4-(Hydroxymethyl)-D-phenylalanine

Cat. No. B101738
CAS RN: 15720-17-9
M. Wt: 195.21 g/mol
InChI Key: OXNUZCWFCJRJSU-SECBINFHSA-N
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Description

4-(Hydroxymethyl)-D-phenylalanine, commonly known as L-DOPA, is a naturally occurring amino acid that plays a crucial role in the biosynthesis of dopamine, a neurotransmitter in the brain. L-DOPA is synthesized from the amino acid phenylalanine via a series of enzymatic reactions. It has been widely used in scientific research for its potential therapeutic applications in Parkinson's disease, depression, and other neurological disorders.

Scientific Research Applications

Pharmaceutical Intermediate

“4-(Hydroxymethyl)-D-phenylalanine” can be used as a pharmaceutical intermediate . This means it can be used in the synthesis of various pharmaceutical drugs.

Synthesis of Biologically Important Alkylaminophenol Compounds

A molecule known as “2-((4-(Hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol” is a biologically important alkylaminophenol compound. This new alkylaminophenol compound can be synthesized by the Petasis reaction .

Identification and Optimization of Pteridinone Toll-like Receptor 7 Agonists

“4-(Hydroxymethyl)-D-phenylalanine” can be used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists . These agonists can be used for the oral treatment of viral hepatitis .

Starting Material for Drug Synthesis

This compound can also serve as a starting material for the synthesis of a drug known as “1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone” which acts as a CB2 cannabinoid receptor agonist .

Spectroscopic Studies

The structural analysis of the molecule can be performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry . This makes it useful in spectroscopic studies.

Quantum Chemical Calculations

The structural properties and quantum chemical calculations of “4-(Hydroxymethyl)-D-phenylalanine” can be carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set . This makes it valuable in theoretical and computational chemistry.

Mechanism of Action

properties

IUPAC Name

(2R)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-9(10(13)14)5-7-1-3-8(6-12)4-2-7/h1-4,9,12H,5-6,11H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNUZCWFCJRJSU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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